molecular formula C10H14N6 B1399985 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine CAS No. 1344005-75-9

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine

Cat. No.: B1399985
CAS No.: 1344005-75-9
M. Wt: 218.26 g/mol
InChI Key: LERQFSVEGMPWQB-UHFFFAOYSA-N
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Description

The compound “1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine” is a type of Autophagy class compound . It is also related to the synthesis of novel [1,2,4]triazolo [4,3-a]pyrazine derivatives .


Synthesis Analysis

The synthesis of [1,2,4]triazolo [4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A series of novel [1,2,4]triazolo [4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .


Molecular Structure Analysis

The molecular structure of “this compound” is related to the [1,2,4]triazolo [4,3-a]pyrazine derivatives . The compound can bind to c-Met and VEGFR-2 protein, which is similar to that of foretinib .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo [4,3-a]pyrazin-8-yl)piperidin-3-amine are related to the synthesis of [1,2,4]triazolo [4,3-a]pyrazine derivatives . The reaction involves the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are related to its molecular weight and molecular formula . The compound has a molecular weight of 407.31 and a molecular formula of C16H15F6N5O .

Scientific Research Applications

Synthesis Methods

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine and its derivatives have been explored for their potential in synthesizing a wide range of heterocyclic compounds. One study demonstrated a facile synthesis of [1,2,4]Triazolo[4,3-a]pyrazin-3-amines via oxidative cyclization, optimizing the procedure to obtain various halogenated derivatives, which are crucial for further pharmaceutical applications (Li et al., 2019). Similarly, another research presented a straightforward, one-pot protocol for synthesizing fused 3-amino-[1,2,4]triazolo[4,3-a]pyridines, showing versatility in accommodating aryl isothiocyanates with both electron-donating and withdrawing groups, emphasizing the method's efficiency and robustness for parallel reactions (Comas et al., 2009).

Biological and Pharmacological Applications

The derivatives of this compound have shown significant pharmacological potential. One compound within this class was identified as a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, a target for the treatment of type 2 diabetes, demonstrating excellent selectivity over other proline-selective peptidases and efficacy in animal models (Kim et al., 2005). Additionally, research into H4 receptor antagonists for allergy treatment uncovered a related compound, though genotoxicity was observed due to possible bioactivation pathways involving the piperazine moiety. This finding emphasizes the importance of structural modifications to mitigate such risks while retaining therapeutic potency (Gunduz et al., 2018).

Antimicrobial Properties

Compounds based on the this compound framework have been investigated for their antimicrobial properties. A novel synthesis technique reported the creation of derivatives exhibiting promising antimicrobial activities against both gram-positive and gram-negative bacterial strains, compared with standard drugs like Chloramphenicol (Idrees et al., 2019). This indicates the potential of such compounds in addressing resistant microbial infections, underlining their significance in medicinal chemistry.

Safety and Hazards

The compound “1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine” should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or come in contact with eyes, skin, or clothing .

Future Directions

The future directions of “1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine” research could involve further exploration of [1,2,4]triazolo [4,3-a]pyrazine as antimicrobial agents . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c11-8-2-1-4-15(6-8)9-10-14-13-7-16(10)5-3-12-9/h3,5,7-8H,1-2,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERQFSVEGMPWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=NN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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